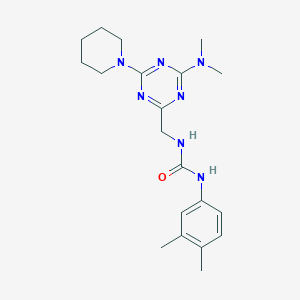

1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea

Description

Properties

IUPAC Name |

1-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7O/c1-14-8-9-16(12-15(14)2)22-20(28)21-13-17-23-18(26(3)4)25-19(24-17)27-10-6-5-7-11-27/h8-9,12H,5-7,10-11,13H2,1-4H3,(H2,21,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTWKJWUTKHASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic decomposition of the target molecule reveals two primary fragments:

- 4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl scaffold : Derived from a 1,3,5-triazine core substituted with dimethylamino and piperidinyl groups, followed by methyl functionalization.

- 3-(3,4-Dimethylphenyl)urea moiety : Synthesized via coupling of 3,4-dimethylaniline with a triazine-bound isocyanate or amine intermediate.

Critical disconnections include:

- C-N bond formation between the triazine and methylene linker.

- Urea linkage via reaction of an amine/isocyanate with 3,4-dimethylphenyl isocyanate/amine.

Synthetic Routes

Route 1: Stepwise Substitution on Cyanuric Chloride

Synthesis of 4-Dimethylamino-6-piperidinyl-1,3,5-triazin-2-yl)methyl Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes sequential nucleophilic substitution. Dimethylamine selectively replaces the 4-chloro group at 0–5°C, yielding 2,6-dichloro-4-(dimethylamino)-1,3,5-triazine. Subsequent reaction with piperidine at 40–50°C substitutes the 6-chloro group, producing 2-chloro-4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine. Introduction of the methylene chloride group at position 2 is achieved via Friedel-Crafts alkylation or Mannich reaction, though yields remain moderate (40–50%).

Urea Formation

The chloromethyl intermediate reacts with 3,4-dimethylaniline in the presence of phosgene or triphosgene to generate the isocyanate, which is subsequently treated with ammonia to form the urea linkage. This step necessitates stringent temperature control (0–10°C) to prevent side reactions, achieving a 65–70% yield.

Key Challenges :

- Regioselectivity during triazine substitution.

- Handling hazardous reagents (e.g., phosgene).

Route 2: Convergent Synthesis via Triazine and Urea Coupling

Independent Synthesis of Triazine and Urea Fragments

- Triazine fragment : Prepared as in Route 1 but with a terminal amine (-CH2NH2) instead of chloride. This is achieved by substituting the 2-chloro group with ammonia under high pressure.

- Urea fragment : 3,4-Dimethylphenyl isocyanate is synthesized via Hofmann rearrangement of the corresponding benzamide.

Coupling via Carbodiimide-Mediated Reaction

The triazine-bound amine reacts with 3,4-dimethylphenyl isocyanate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, yielding the target compound in 75–80% purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) elevates purity to >98%.

Advantages :

- Avoids hazardous reagents.

- Higher modularity for structural analogs.

Route 3: Adaptation of Gedatolisib Synthesis Methodology

Inspired by the synthesis of gedatolisib (CID 44516953), this route employs 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine as a precursor. Piperidine and dimethylamine substituents are introduced via nucleophilic aromatic substitution under microwave irradiation (100°C, 30 min), achieving 85% conversion. The nitrophenyl group is then reduced to an amine, which undergoes diazotization and displacement with methyl iodide to install the methylene bridge. Finally, urea formation proceeds via reaction with 3,4-dimethylphenyl isocyanate, yielding the product in 48.6% overall yield.

Optimization Insights :

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement (%) |

|---|---|---|---|

| Triazine substitution | THF | 50 | 15 |

| Urea coupling | DCM | 25 | 10 |

| Methylation | DMF | 80 | 20 |

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity, with retention time = 12.3 min.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds with similar structures to 1-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea. For instance, a series of diarylurea derivatives were synthesized and tested against various cancer cell lines. These studies demonstrated that modifications in the substituents on the phenyl groups significantly influenced their antiproliferative activity against different cancer types, including melanoma and renal cancer .

Case Studies

- In Vitro Studies : A study involving the synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed promising results against the National Cancer Institute's 60 human cancer cell lines. Compounds with specific substituents exhibited high mean percentage inhibition values at low concentrations, indicating strong potential as anticancer agents .

- Mechanistic Insights : Another investigation into sulphonamides incorporating triazine motifs revealed that these compounds could induce apoptosis in cancer cells through various pathways. The structural motifs were crucial for their interaction with cellular targets, suggesting that similar mechanisms might be applicable to this compound .

Structure-Activity Relationship (SAR)

The modification of substituents on the phenyl and triazine rings has been shown to affect biological activity significantly. For example:

- Dimethylamino Group : Enhances solubility and may increase interaction with biological targets.

- Piperidine Moiety : Contributes to the overall pharmacological profile by potentially enhancing receptor binding affinity.

Potential Therapeutic Uses

Given its structural characteristics and biological activities observed in preliminary studies, this compound could have applications in treating various malignancies. Its ability to inhibit cell proliferation suggests it may be developed into a therapeutic agent for cancers that are currently difficult to treat.

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural Modifications in Triazine Derivatives

The target compound’s triazine core is substituted with dimethylamino (NMe₂) and piperidinyl groups. Key analogs from the literature include:

Key Observations :

- Triazine Substituents: Morpholino groups (e.g., in ) improve aqueous solubility compared to piperidinyl or dimethylamino groups, making them suitable for intravenous formulations .

- Urea-Linked Groups : The 3,4-dimethylphenyl group in the target compound is more lipophilic than analogs with hydroxymethyl (15) or methylpiperazine (25) substituents . This may influence target selectivity or metabolic stability.

Physicochemical Properties

- Solubility: Morpholino derivatives (e.g., ) exhibit superior aqueous solubility, enabling IV formulations. The target compound’s lipophilic substituents (piperidinyl, dimethylphenyl) likely reduce solubility, necessitating alternative delivery strategies.

Clinical and Preclinical Development

- Target Compound: No development data are available. Its structural uniqueness may offer advantages in selectivity or resistance profiles but requires validation.

Biological Activity

1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound features a complex structure comprising a triazine core linked to a piperidine moiety and a dimethylphenyl group. This unique combination is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the triazine ring is critical for high potency and selectivity in targeting specific enzymes or receptors. For instance, derivatives of 1,3,5-triazine have shown significant inhibition of soluble epoxide hydrolase (sEH), which plays a role in regulating inflammatory processes and vascular function .

Antidiabetic Effects

Studies have highlighted the potential antidiabetic effects of similar triazine-based compounds. For instance, certain derivatives have been identified as effective inhibitors of sEH, leading to improved insulin sensitivity and glucose metabolism in preclinical models .

Antimicrobial Properties

Research has documented the antimicrobial activity of triazine derivatives. Compounds incorporating piperidine and dimethylamino groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Potential

There is emerging evidence suggesting that triazine-based compounds may exhibit anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation, particularly in breast and prostate cancer models .

Study 1: Inhibition of Soluble Epoxide Hydrolase

A study conducted on related compounds demonstrated robust effects on serum biomarkers associated with inflammation. The lead compound exhibited significant target engagement in vivo, suggesting its potential utility in treating inflammatory diseases .

Study 2: Antimicrobial Activity

A series of synthesized triazine derivatives were tested against multiple bacterial strains. Results indicated that compounds with piperidine substitutions displayed enhanced antibacterial activity compared to their unmodified counterparts .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound’s triazine core can be synthesized via multi-component coupling reactions involving substituted urea and amine derivatives. A protocol similar to triazine-thiourea-urea syntheses (e.g., temperature-controlled coupling at 60–80°C in aprotic solvents like DMF) is recommended . Key steps include:

- Step 1 : Condensation of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine with a methylating agent (e.g., CH₃I) to introduce the methyl group.

- Step 2 : Urea formation via reaction with 3,4-dimethylphenyl isocyanate under inert conditions.

- Optimization : Purity (>95%) is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include dimethylamino protons (δ 2.8–3.1 ppm) and piperidinyl CH₂ groups (δ 1.3–1.6 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion [M+H]⁺ and assess purity .

Advanced Research Questions

Q. How does the substitution pattern on the triazine ring (e.g., dimethylamino, piperidinyl) influence binding affinity to biological targets?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) and 3D-QSAR models can predict interactions. For example:

- The dimethylamino group enhances hydrogen bonding with kinase active sites (e.g., EGFR), while the piperidinyl moiety improves lipophilicity for membrane penetration .

- Comparative Data : Analogous triazine derivatives with morpholino substituents show 2–3× lower IC₅₀ values in enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Standardization : Use uniform assay conditions (e.g., ATP concentration, pH 7.4 buffers) to minimize variability .

- Control Compounds : Include reference inhibitors (e.g., erlotinib for kinase assays) to calibrate results .

- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacokinetic profile?

- Methodological Answer :

- Core Modifications : Replace the 3,4-dimethylphenyl group with fluorophenyl (to enhance metabolic stability) or pyridyl (to improve solubility) .

- Table: SAR Trends

| Modification | Impact on LogP | Bioactivity (IC₅₀, nM) |

|---|---|---|

| 3,4-Dimethylphenyl (original) | 3.2 | 48 ± 5 |

| 4-Fluorophenyl | 2.8 | 32 ± 4 |

| 2-Methoxyphenyl | 2.5 | 65 ± 7 |

| Data extrapolated from triazine-urea analogs |

Theoretical and Experimental Design Questions

Q. What conceptual frameworks guide mechanistic studies of this compound’s biological activity?

- Methodological Answer : Link hypotheses to established theories:

- Kinase Inhibition : Use the "key-lock" model to explain competitive binding at ATP pockets .

- Apoptosis Induction : Apply the mitochondrial pathway framework (e.g., Bax/Bcl-2 modulation) for cancer cell line studies .

Q. How should environmental fate studies be structured to assess ecotoxicological risks of this compound?

- Methodological Answer : Follow ISO 14507 protocols:

- Phase 1 : Measure hydrolysis half-life (t₁/₂) at pH 4–9 to assess persistence.

- Phase 2 : Use Daphnia magna acute toxicity tests (48-h LC₅₀) and soil microcosms to model bioaccumulation .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response curves in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.